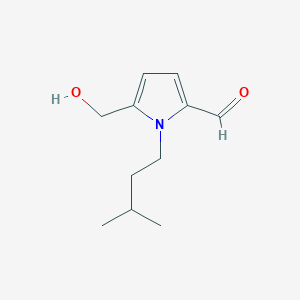
Ganoine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ganoine, also known as this compound, is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Properties and Mechanical Applications
Ganoine exhibits remarkable mechanical properties that make it a subject of interest in biomimetic materials research. Its layered structure contributes to its strength and resilience, which can inspire the development of new materials in engineering and design.
Mechanical Characteristics
| Property | Value | Reference |
|---|---|---|
| Hardness | High (compared to bone) | |
| Stiffness | Superior to other biological tissues | |
| Resistance to crack propagation | Enhanced due to twisted mineral arrangement |
Case Study: Bending Tests
In a study conducted on fish scales, three-point bending tests revealed that this compound scales could withstand significant stress without failure, indicating potential applications in protective materials and coatings .
Biological and Evolutionary Research
This compound serves as an important model for understanding evolutionary biology, particularly in the context of vertebrate enamel development. Its composition and formation processes provide insights into the evolutionary transition from scales to teeth.
Evolutionary Insights
- This compound is considered homologous to vertebrate tooth enamel, suggesting that studying its formation can illuminate the evolutionary pathways leading to modern dental structures .
- Research on this compound formation has revealed similarities in cellular processes between this compound deposition and mammalian enamel formation, highlighting its significance in evolutionary studies .
Biomedical Applications
The unique properties of this compound have implications for biomedical research, particularly in tissue engineering and regenerative medicine. Its mineral composition and structural characteristics could inform the development of synthetic biomaterials.
Potential Biomedical Uses
- Bone Regeneration : this compound's high mineral content makes it a candidate for developing bone graft materials that promote osteogenesis.
- Dental Applications : Given its resemblance to enamel, this compound-inspired materials could be used for dental restorations or coatings that mimic natural tooth structures .
Environmental Adaptations
This compound's resilience also allows researchers to study how certain fish species adapt to their environments. Understanding the role of this compound in protecting against predators and environmental stressors can inform ecological studies.
Adaptation Mechanisms
- The protective function of this compound scales against physical damage has been documented, demonstrating how these structures enhance survival in aquatic environments .
Material Science Innovations
The study of this compound has led to innovations in material science, particularly concerning bioinspired design principles. Researchers are exploring how the microstructural features of this compound can be replicated in synthetic materials.
Research Innovations
特性
CAS番号 |
133086-80-3 |
|---|---|
分子式 |
C11H17NO2 |
分子量 |
195.26 g/mol |
IUPAC名 |
5-(hydroxymethyl)-1-(3-methylbutyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H17NO2/c1-9(2)5-6-12-10(7-13)3-4-11(12)8-14/h3-4,7,9,14H,5-6,8H2,1-2H3 |
InChIキー |
QFUKUPZJJSMEGE-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=CC=C1C=O)CO |
正規SMILES |
CC(C)CCN1C(=CC=C1C=O)CO |
Key on ui other cas no. |
133086-80-3 |
同義語 |
1-isopentyl-2-formyl-5-hydroxymethylpyrrole ganoderma alkaloid A ganoine N-isopentyl-5-hydroxymethylpyrryl aldehyde |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















